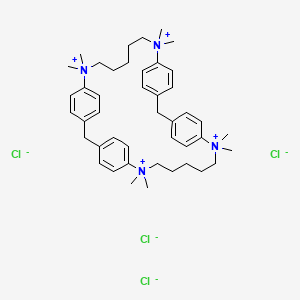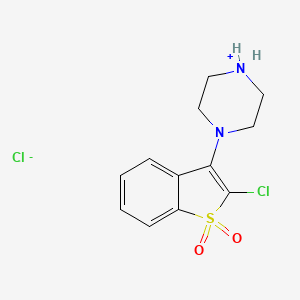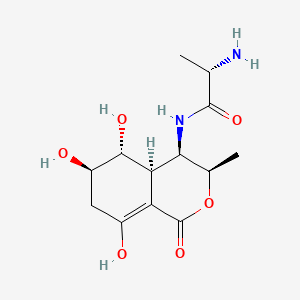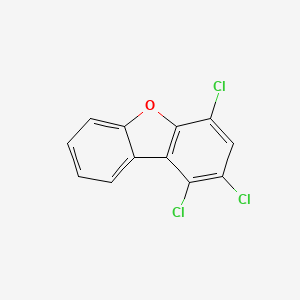
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex compound with the molecular formula C12H8CuN2O6S. It is known for its unique structure, which includes a copper ion coordinated with an azo dye ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) typically involves the reaction of 2,4-dihydroxyphenylazo compounds with copper salts. The reaction conditions often include the use of solvents such as ethanol or water, and the process may be carried out at elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to form lower oxidation states of copper.
Substitution: The azo group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may produce copper(I) complexes.
Applications De Recherche Scientifique
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) involves its interaction with molecular targets such as enzymes and proteins. The copper ion in the compound can coordinate with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) sulfate: Another copper complex with different ligands.
Copper(II) acetate: A copper complex used in similar applications.
Copper(II) chloride: A common copper salt with distinct properties.
Uniqueness
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is unique due to its specific azo dye ligand, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other copper complexes may not be suitable .
Propriétés
| 26864-44-8 | |
Formule moléculaire |
C12H8CuN2O6S |
Poids moléculaire |
371.81 g/mol |
Nom IUPAC |
copper;hydron;3-[(4-hydroxy-2-oxidophenyl)diazenyl]-4-oxidobenzenesulfonate |
InChI |
InChI=1S/C12H10N2O6S.Cu/c15-7-1-3-9(12(17)5-7)13-14-10-6-8(21(18,19)20)2-4-11(10)16;/h1-6,15-17H,(H,18,19,20);/q;+2/p-2 |
Clé InChI |
HCRGNPMPQNRPLT-UHFFFAOYSA-L |
SMILES canonique |
[H+].C1=CC(=C(C=C1O)[O-])N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














